Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate

Medicinal Chemistry Organic Synthesis Pyridoazepine Scaffolds

Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate is the exclusive validated precursor to pyrido[4,3-b]azepine scaffold (CAS 1019995-18-6). Generic analogs fail to deliver the required core, causing regioisomeric byproducts and costly re-optimization. Bifunctional ester-amide architecture enables orthogonal diversification for DEL/FBDD, with 98% purity minimizing impurities in screening. Documented 68% acylation yield and LogP 1.5401 simplify purification design and COGS estimation. Procure now to bypass internal synthesis of this non-core step and accelerate your pyridoazepine program.

Molecular Formula C14H18N2O5
Molecular Weight 294.3 g/mol
CAS No. 1019995-16-4
Cat. No. B3183646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-ethoxy-4-oxobutanamido)nicotinate
CAS1019995-16-4
Molecular FormulaC14H18N2O5
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)NC1=C(C=NC=C1)C(=O)OCC
InChIInChI=1S/C14H18N2O5/c1-3-20-13(18)6-5-12(17)16-11-7-8-15-9-10(11)14(19)21-4-2/h7-9H,3-6H2,1-2H3,(H,15,16,17)
InChIKeyMEUVJATVWDXVEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate (CAS 1019995-16-4): A Key Precursor for Pyrido[4,3-b]azepine Scaffolds and Nicotinate-Based Libraries


Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate (CAS 1019995-16-4) is a functionalized nicotinate derivative serving as a strategic synthetic intermediate in medicinal chemistry. The compound features a pyridine-3-carboxylate core bearing an N-(4-ethoxy-4-oxobutanoyl) substituent at the 4-position, with molecular formula C14H18N2O5 and molecular weight 294.30 g/mol . This compound is distinguished by its bifunctional ester-amide architecture, which enables sequential chemical transformations. It is primarily recognized as the direct upstream precursor to ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate (CAS 1019995-18-6) [1], a pyridoazepine scaffold of interest for drug discovery programs targeting a range of therapeutic areas. The compound's commercial availability in research quantities and its role in generating privileged heterocyclic structures underpin its relevance for both academic and industrial procurement.

Why Generic Nicotinate Intermediates Cannot Substitute for Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate (CAS 1019995-16-4) in Pyridoazepine Synthesis


Procurement decisions for synthetic intermediates cannot be based solely on structural similarity. Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate contains a precise substitution pattern—an ethyl ester at the 3-position and an N-(4-ethoxy-4-oxobutanoyl)amide at the 4-position—that is non-negotiable for its designated downstream transformation. Attempting to substitute a generic analog such as ethyl 4-aminonicotinate (CAS 16952-66-2) or a different N-acylated nicotinate would either fail to undergo the necessary intramolecular cyclization to form the pyrido[4,3-b]azepine core or would produce regioisomeric byproducts requiring extensive purification [1]. The quantitative evidence below demonstrates that the compound's unique reactivity profile, defined lipophilicity, and specific synthetic yield are critical parameters that directly impact project timelines and resource allocation. Substitution with an unvalidated alternative introduces uncertainty in reaction outcomes, necessitating costly re-optimization of synthetic routes.

Quantitative Differentiation of Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate (CAS 1019995-16-4) Versus Analogs: A Procurement-Oriented Evidence Guide


Synthetic Yield for Pyridoazepine Precursor Formation: Comparative Efficiency in Constructing the Key Amide Bond

The synthetic efficiency of Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate in forming the critical amide bond directly impacts downstream process economics. The reported yield of ~68% for the acylation of ethyl 4-aminonicotinate with succinic acid monoethyl ester chloride [1] provides a quantitative baseline for evaluating the feasibility of scaling this route. In contrast, alternative approaches to introducing the 4-oxobutanamido group—such as using succinic anhydride followed by esterification or employing other activated esters—typically result in lower yields due to competing side reactions or require additional protection/deprotection steps. While direct head-to-head yield comparisons for this specific intermediate are not publicly available, the 68% yield for this one-step acylation represents a benchmark against which other synthetic routes can be measured. Procuring the validated intermediate circumvents the need for internal re-optimization of this acylation step, saving both time and material costs.

Medicinal Chemistry Organic Synthesis Pyridoazepine Scaffolds

Commercial Purity Benchmarking: Ensuring Reproducible Downstream Reactivity

Commercial purity specifications directly correlate with the reliability of subsequent synthetic transformations. Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate is commercially available at a purity of 98% (as reported by multiple vendors including Leyan and Beijing Fubo ). This purity level meets or exceeds the typical 95-97% purity standard for research-grade intermediates, reducing the likelihood of impurities interfering with the intramolecular cyclization to the pyridoazepine core. In contrast, custom synthesis of this compound without rigorous purification may yield material of lower purity (e.g., 90-95%), which can lead to lower yields of the target pyridoazepine or require additional purification steps. By procuring the 98% purity material, researchers can bypass this variability and directly proceed with the next synthetic step with greater confidence.

Chemical Procurement Analytical Chemistry Synthetic Reliability

Lipophilicity (LogP) as a Surrogate for Chromatographic Behavior and Purification Predictability

The calculated LogP value of 1.5401 for Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate provides a quantitative descriptor of its lipophilicity, which governs its behavior in reverse-phase chromatography and liquid-liquid extraction. This value is significantly higher than that of its precursor, ethyl 4-aminonicotinate (estimated LogP ~0.5-1.0), and many other polar nicotinate intermediates. The elevated LogP facilitates efficient purification of the intermediate away from more polar starting materials and byproducts using standard C18 flash chromatography. This predictable chromatographic behavior allows for streamlined purification protocols, reducing development time and solvent consumption. In contrast, analogs with lower or higher LogP values may require specialized chromatography conditions, increasing both time and cost.

Process Chemistry Analytical Method Development Medicinal Chemistry

Positional Selectivity in Pyridoazepine Formation: The Unambiguous Requirement for the 4-Substituted Nicotinate Scaffold

The transformation of Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate to ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate (CAS 1019995-18-6) [1] is contingent upon the precise 4-substitution pattern on the nicotinate ring. Analogs with the amide group at the 2-, 5-, or 6-positions cannot undergo the same intramolecular Dieckmann-like condensation to form the pyrido[4,3-b]azepine core. For instance, a 2-substituted isomer would lead to a pyrido[3,2-b]azepine framework, which possesses different biological properties and may not be compatible with existing structure-activity relationship (SAR) data. The exclusivity of this transformation underscores the critical importance of positional fidelity. Procuring the correct 4-substituted isomer is essential to avoid generating off-target scaffolds that require de novo biological evaluation.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

High-Value Application Scenarios for Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate (CAS 1019995-16-4) Based on Quantifiable Evidence


Synthesis of Pyrido[4,3-b]azepine-Based Libraries for CNS and Kinase-Targeted Drug Discovery

This compound is the direct upstream precursor to ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-pyrido[4,3-b]azepine-4-carboxylate (CAS 1019995-18-6) [1], a key scaffold for generating diverse pyridoazepine derivatives. Given the importance of azepine-containing compounds in modulating CNS targets (e.g., GPCRs, ion channels) and kinases, procurement of the 4-substituted nicotinate intermediate ensures rapid access to a focused library of pyrido[4,3-b]azepines. The validated 68% synthetic yield for the acylation step [2] allows for accurate planning of material requirements, while the 98% commercial purity minimizes purification burdens for subsequent cyclization and diversification steps.

Process Chemistry Route Scouting and Scale-Up Feasibility Studies

For process chemists evaluating the viability of a pyridoazepine-containing candidate, the availability of Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate with a known synthetic yield (~68%) [2] and lipophilicity (LogP 1.5401) provides critical data for route selection and purification design. The moderate LogP suggests that both normal-phase and reverse-phase chromatographic methods can be readily developed, while the yield provides a baseline for assessing cost-of-goods in early development. Procuring the intermediate from commercial sources allows for rapid proof-of-concept studies without investing in internal optimization of this non-core step.

Building Block for Nicotinate-Focused Fragment and DNA-Encoded Library (DEL) Synthesis

As a functionalized nicotinate bearing a pendant ester handle, this compound serves as a versatile building block for fragment-based drug discovery (FBDD) and DEL construction. The 98% purity ensures that the building block does not introduce confounding impurities into high-sensitivity screening platforms. Its bifunctional nature (ethyl ester at C3, amide-linked ester at C4) allows for orthogonal deprotection and subsequent diversification, enabling the rapid generation of structurally diverse nicotinate-derived libraries.

Academic Research on Novel Heterocyclic Scaffolds and Methodological Development

For academic laboratories exploring new synthetic methodologies or investigating the biological activity of pyridoazepine analogs, the commercial availability of Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate at 98% purity removes the need for multi-step synthesis of the starting material. This allows researchers to focus on the key transformation—the intramolecular cyclization—and subsequent diversification. The known LogP value (1.5401) also aids in the rational design of purification protocols for novel derivatives, saving time and resources in method development.

Quote Request

Request a Quote for Ethyl 4-(4-ethoxy-4-oxobutanamido)nicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.